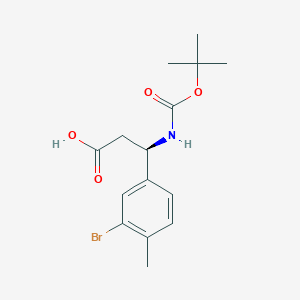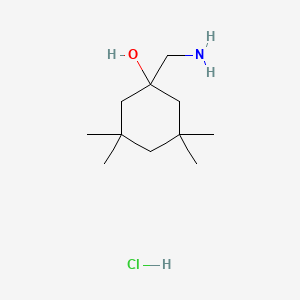![molecular formula C13H14F3NO2 B13627195 1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-(trifluoromethyl)benzaldehyde with 1-methylpyrrolidine-3-carboxylic acid under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization and subsequent hydrolysis to yield the desired product .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives and trifluoromethyl-substituted compounds. Similar compounds include:
1-Methyl-4-phenylpyrrolidine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenylpyrrolidine-3-carboxylic acid: Lacks the methyl group on the pyrrolidine ring, affecting its reactivity and interactions.
Trifluoromethyl-substituted benzaldehydes: Serve as precursors in the synthesis of various trifluoromethylated compounds.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14F3NO2 |
|---|---|
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
1-methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO2/c1-17-6-10(11(7-17)12(18)19)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3,(H,18,19) |
Clave InChI |
KGFALSILOFQWFM-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



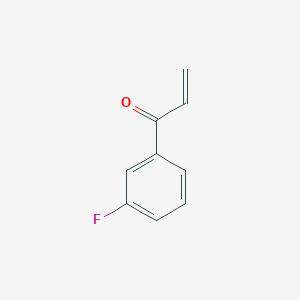
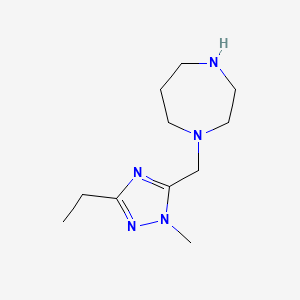
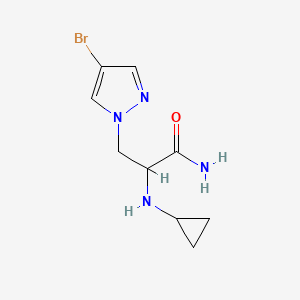

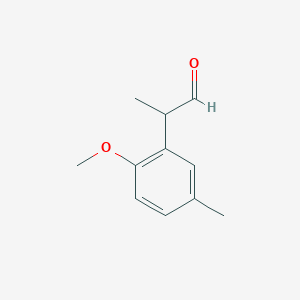
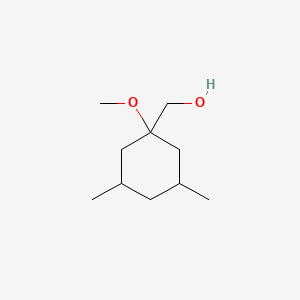
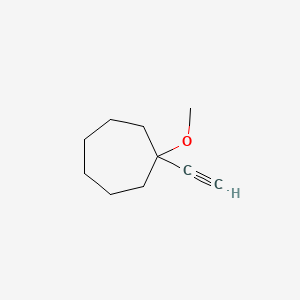

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)

![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
